3-(Bromomethyl)thiophene
Overview
Description
Synthesis Analysis
The synthesis of 3-(Bromomethyl)thiophene derivatives can involve multiple strategies, including palladium-catalyzed cross-coupling reactions and bromocyclization of alkynes. For instance, poly[3-hexyl-4-(6-bromohexyl)thiophene] has been synthesized as a key intermediate for producing self-plastifying multifunctional polythiophenes, showcasing the importance of bromomethylthiophene derivatives in polymer chemistry (Costa-Bizzarri et al., 2004). Additionally, regioselective synthesis approaches have led to the creation of 2-(bromomethyl)-5-aryl-thiophene derivatives, highlighting the adaptability of 3-(Bromomethyl)thiophene in synthesizing targeted pharmaceutical compounds (Rizwan et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)thiophene derivatives has been extensively studied using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. For instance, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was characterized to confirm its structure, providing insight into the spatial arrangement and electronic properties of such molecules (Balakit et al., 2017).
Chemical Reactions and Properties
3-(Bromomethyl)thiophene undergoes various chemical reactions, including palladium-catalyzed coupling, nucleophilic substitution, and bromocyclization, to yield a plethora of functionalized organic compounds. These reactions underscore the chemical versatility and reactivity of the bromomethyl group when attached to a thiophene ring, facilitating the synthesis of complex molecules with potential pharmaceutical applications and materials science (Guerrera et al., 1995).
Physical Properties Analysis
The physical properties of 3-(Bromomethyl)thiophene derivatives, such as solubility, thermal stability, and molecular weight, are crucial for their application in materials science and pharmaceutical synthesis. These properties are influenced by the nature of the substituents on the thiophene ring and the molecular structure of the derivatives. For example, polymers derived from 3-(Bromomethyl)thiophene exhibit unique solubility and thermal properties, making them suitable for specific applications in electronics and materials science (Pomerantz & Liu, 1999).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain a thiophene nucleus .
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Industrial Chemistry and Material Science
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Synthesis of Regioregular Polythiophenes
- Since the advent of the concept of regioregular polythiophenes and an understanding of their useful properties and their utilization in various potential applications, a number of research groups have put their efforts to synthesize novel thiophene-based monomers, and their subsequent polymerization to afford homopolymers as well as copolymers with some acceptor monomeric units .
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Electronic and Optoelectronic Applications
- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- They have been used in the design and synthesis of novel materials for optical and electronic devices using organometallic polycondensation strategies .
- Nickel- and palladium-based protocols are the main focus of this account. Among them nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
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Synthesis of Functionalized Carbazoles
- The bromo compounds substrate scope and product limitations of the domino reaction were further explored with 3-bromomethylthiophene .
- Highly substituted carbazole scaffolds were synthesized via Lewis acid mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization and cascade domino reactions, metal-catalyzed, iodine catalyzed reactions and multi-component reactions .
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Pharmaceutical Applications
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Organic Semiconductors
- Thiophene-based conjugated polymers are irreplaceable in the field of organic semiconductors due to their exceptional optical and conductive properties .
- They have been used in the design and synthesis of novel materials for electronic applications .
- Nickel- and palladium-based protocols are the main focus for the synthesis of functionalized regioregular polythiophenes exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
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Synthesis of Isoindigo System
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Inhibitors of Various Viruses
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Synthesis of Oral α7 Nicotinic Receptor Agonists
Safety And Hazards
Future Directions
Thiophene-based compounds, including 3-(Bromomethyl)thiophene, have been attracting great interest in both industry and academia due to their exceptional optical and conductive properties . They hold an irreplaceable position among the continuously growing plethora of conjugated polymers . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-(bromomethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHYRUAHXHHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188399 | |
Record name | 3-(Bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)thiophene | |
CAS RN |
34846-44-1 | |
Record name | 3-(Bromomethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34846-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(BROMOMETHYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX786XKM7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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